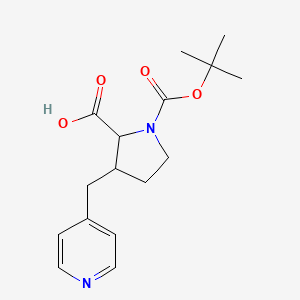
2-Cyclopentylpyrimidine-4-carboxylic acid
Descripción general
Descripción
2-Cyclopentylpyrimidine-4-carboxylic acid (2CPPCA) is an organic compound of the pyrimidine family that has been studied for its potential application in various scientific research areas. 2CPPCA is a white crystalline solid with a molecular weight of 169.17 g/mol and a melting point of 126-128 °C. It is a stable compound that can be synthesized in the laboratory using a variety of methods.
Aplicaciones Científicas De Investigación
Synthesis and Characterization of Pyrimidine Derivatives
Pyrimidine derivatives, like 2-Cyclopentylpyrimidine-4-carboxylic acid, are synthesized using various methods for application in medicinal chemistry. A notable method involves using fluorinated acetoacetates, malononitrile, and fluoroalkyl amino reagents (FARs) to create 4,6-bis(fluoroalkyl)pyrimidine-5-carboxylates and their analogs. These compounds, particularly those with fluorinated substituents, show promise in medicinal and agrochemical research due to their unique structural properties and potential biological activity (Schmitt et al., 2017).
Biological Effects of Ruthenium(II) Complexes
Ruthenium(II) complexes incorporating pyrimidine carboxylic acid derivatives, like 2-pyridyl-2-pyrimidine-4-carboxylic acid, have been explored for their anticancer properties. These complexes show significant antiproliferative activity and can target specific cellular components such as mitochondria, offering a potential pathway for cancer treatment. The biological effects of these complexes, including their mechanism of action and specific cellular targets, provide valuable insights into their potential therapeutic applications (Pierroz et al., 2012).
Applications in Chemical Synthesis
Oxidative Cyclization in Organic Synthesis
Compounds like 2-Cyclopentylpyrimidine-4-carboxylic acid are crucial in the oxidative cyclization of unsaturated carboxylic acids. This process is vital for synthesizing furan-2-one derivatives, which are important motifs in organic and medicinal chemistry. The ability to efficiently synthesize these structures opens up new pathways for developing pharmaceuticals and complex organic molecules (Kiyokawa et al., 2017).
Applications in Material Science
Dye-Sensitized Solar Cells (DSSCs)
Pyrimidine carboxylic acid derivatives are used as electron-accepting and anchoring groups in the design of new dyes for dye-sensitized solar cells. The unique interaction of these compounds with semiconductor surfaces like TiO2 enhances the efficiency of DSSCs, showcasing their potential in improving renewable energy technologies (Wu et al., 2015).
Propiedades
IUPAC Name |
2-cyclopentylpyrimidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c13-10(14)8-5-6-11-9(12-8)7-3-1-2-4-7/h5-7H,1-4H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAICBHAXXNOKAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C2=NC=CC(=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclopentylpyrimidine-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




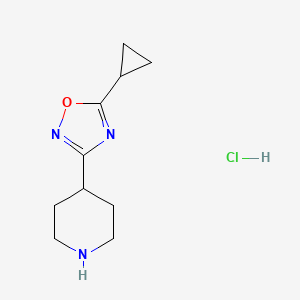
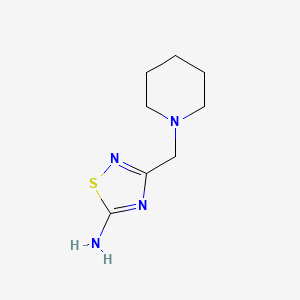

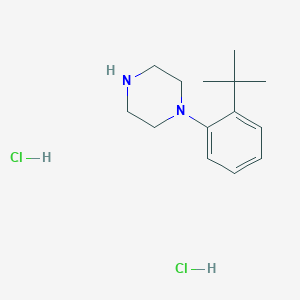

![1-[5-Bromo-2-(methylsulfanyl)phenyl]methanamine hydrochloride](/img/structure/B1468320.png)
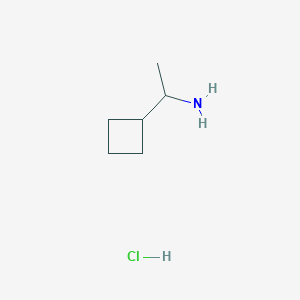
![3-[2-(Aminomethyl)-4-chlorophenyl]-1,3-oxazolidin-2-one hydrochloride](/img/structure/B1468323.png)

